2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

Physicochemical profiling Drug-likeness Oral bioavailability prediction

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 646516-93-0) is a 2,3-dihydro-1H-indene-1-carboxylic acid derivative bearing a distinctive gem-dimethyl substitution at C1 and an ethoxy group at C2 (molecular formula C14H18O3, MW 234.29 g/mol). Its canonical SMILES (CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C) reveals a saturated bicyclic indane core with a carboxylic acid handle at the bridgehead position.

Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
CAS No. 646516-93-0
Cat. No. B15168797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
CAS646516-93-0
Molecular FormulaC14H18O3
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C
InChIInChI=1S/C14H18O3/c1-4-17-13(2)9-10-7-5-6-8-11(10)14(13,3)12(15)16/h5-8H,4,9H2,1-3H3,(H,15,16)
InChIKeyGBKXDRZLSAPLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 646516-93-0): Procurement-Ready Physicochemical Profile


2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 646516-93-0) is a 2,3-dihydro-1H-indene-1-carboxylic acid derivative bearing a distinctive gem-dimethyl substitution at C1 and an ethoxy group at C2 (molecular formula C14H18O3, MW 234.29 g/mol) . Its canonical SMILES (CCOC1(CC2=CC=CC=C2C1(C)C(=O)O)C) reveals a saturated bicyclic indane core with a carboxylic acid handle at the bridgehead position . The compound exhibits a computed LogP of 2.38 and a polar surface area (PSA) of 46.53 Ų, placing it within favorable drug-like physicochemical space for oral bioavailability and CNS permeability . It serves as a versatile intermediate in organic synthesis and has been investigated for potential antimicrobial and anticancer properties .

Why 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid Cannot Be Replaced by Unsubstituted or Mono-Substituted Indane-1-Carboxylic Acid Analogs


The 2-ethoxy-1,2-dimethyl substitution pattern on the 2,3-dihydro-1H-indene scaffold confers physicochemical properties that are not replicable by simple indane-1-carboxylic acid (CAS 14381-42-1) or mono-substituted analogs. The target compound's PSA of 46.53 Ų is approximately 25% higher than that of the parent indane-1-carboxylic acid scaffold (PSA 37.3 Ų) [1], while its LogP of 2.38 sits at an intermediate lipophilicity between the parent (LogP ~1.8) and the highly lipophilic clinical NSAID clidanac (TAI-284, LogP 4.50) . The gem-dimethyl group at C1 introduces steric hindrance that restricts conformational freedom and alters metabolic vulnerability at the benzylic position—a known soft spot for oxidative metabolism in this scaffold class [2]. Furthermore, the ethoxy oxygen at C2 serves as an additional hydrogen bond acceptor, enabling binding interactions not accessible to unsubstituted indane-1-carboxylic acids . These orthogonal modifications mean that structure-activity relationships (SAR) established for the parent scaffold or for clidanac-like 6-chloro-5-cyclohexyl derivatives cannot be linearly extrapolated to this compound.

Quantitative Differentiation Evidence for 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 646516-93-0) Against Key Comparators


Physicochemical Differentiation: PSA Expansion and Intermediate Lipophilicity Versus Parent Scaffold and Clidanac (TAI-284)

The target compound presents a PSA of 46.53 Ų, which is 9.23 Ų (24.7%) larger than that of both indane-1-carboxylic acid (37.3 Ų) and clidanac (TAI-284, 37.3 Ų) . Simultaneously, its LogP of 2.38 positions it between the more polar parent scaffold (LogP ≈ 1.80) and the highly lipophilic NSAID clidanac (LogP 4.50) [1]. This intermediate LogP falls within the optimal range (1–3) recommended for balancing aqueous solubility and membrane permeability in oral drug candidates [2]. The expanded PSA is driven by the ethoxy oxygen, which adds a hydrogen bond acceptor not present in either comparator.

Physicochemical profiling Drug-likeness Oral bioavailability prediction CNS permeability

Structural Differentiation: gem-Dimethyl at C1 Confers Metabolic Stability Advantage Over Benzylic Oxidation-Prone Analogs

The gem-dimethyl substitution at the C1 position of the indane ring sterically shields the carboxylic acid-bearing carbon and eliminates the benzylic C–H bond that is a known site of oxidative metabolism in 2,3-dihydro-1H-indene derivatives. In the GPR40 agonist series reported by Takano et al. (2015), metabolic oxidation at the benzylic position of 2,3-dihydro-1H-indene-containing compounds was identified as a primary route of in vivo clearance [1]. The target compound's C1 gem-dimethyl motif precludes this metabolic liability entirely—a feature absent in the parent indane-1-carboxylic acid (hydrogen at C1) and clidanac (mono-substituted with hydrogen retained at C1) . Additionally, the ethoxy group at C2 provides a distinct hydrogen bond acceptor vector orthogonal to the carboxylic acid, expanding the pharmacophoric interaction map beyond what is achievable with the parent scaffold .

Metabolic stability Benzylic oxidation Structure-activity relationship Indane scaffold

Class-Level Anti-Inflammatory Activity: Indane-1-Carboxylic Acid Scaffold Validated by Clinical Candidate Clidanac (TAI-284)

The 2,3-dihydro-1H-indene-1-carboxylic acid scaffold is clinically validated for anti-inflammatory activity through clidanac (TAI-284, CAS 34148-01-1), a marketed NSAID sharing the identical core scaffold [1]. In head-to-head preclinical studies, TAI-284 demonstrated anti-inflammatory activity equivalent to indomethacin in carrageenin-induced edema models and was twice as potent as indomethacin in preventing heat-induced erythrocyte hemolysis [2][3]. The target compound retains the pharmacophoric carboxylic acid at the bridgehead C1 position essential for activity in this series, while its distinct C1 gem-dimethyl and C2 ethoxy substitutions differentiate it from both clidanac (C5 cyclohexyl, C6 chloro) and the parent scaffold, offering a new chemical space for IP generation within a validated target class [4].

Anti-inflammatory drug discovery NSAID scaffold COX inhibition Clidanac comparator

Class-Level Kinase Inhibition: Indene-2-Carboxylic Acid Derivatives as Selective FGFR1 Tyrosine Kinase Inhibitors

The indene-carboxylic acid chemotype has demonstrated selective kinase inhibition: methyl 1-oxo-3-phenyl-1H-indene-2-carboxylic ester inhibits FGFR1 tyrosine kinase with an IC50 of 5.1 μM, while showing selectivity against a panel of other tyrosine kinases [1][2]. Although this comparator bears the carboxylic ester at C2 (rather than C1) and incorporates a 1-oxo group absent in the target compound, the shared indene bicyclic core and carboxylic acid functionality establish the broader class as competent kinase inhibitor scaffolds . The target compound's distinct 2,3-dihydro (saturated) indane ring and C1 carboxylic acid positioning represent an underexplored substitution topology for kinase inhibitor design, potentially accessing binding conformations unavailable to the 1-oxo-indene-2-carboxylic acid series [3].

Kinase inhibitor FGFR1 Cancer drug discovery Indene scaffold

Synthetic Accessibility: Carboxylation of Indene Provides a Scalable Route to Indene-1-Carboxylic Acid Building Blocks

A published Japanese patent (JPS52156845A, Mitsubishi Chemical Industries, 1977) describes the direct carboxylation of indene with carbon dioxide in the presence of an alkali metal salt of dihydroxybenzene monoether to efficiently prepare indenecarboxylic acids as intermediates for organic reagents [1]. This general synthetic strategy is applicable to substituted indenes, providing a viable large-scale route to 2,3-dihydro-1H-indene-1-carboxylic acid derivatives [2]. The target compound's gem-dimethyl and ethoxy substitutions would be installed prior to carboxylation, making the synthetic sequence modular and amenable to parallel library synthesis—a practical advantage for medicinal chemistry groups building focused indane-based compound collections [3]. In contrast, clidanac requires a multi-step sequence including Friedel-Crafts cyclohexylation and chlorination, adding complexity [4].

Synthetic methodology Carboxylation Indene chemistry Process chemistry

High-Value Application Scenarios for 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (CAS 646516-93-0)


Focused Library Synthesis for NSAID Lead Optimization with IP Differentiation from Clidanac

The 2,3-dihydro-1H-indene-1-carboxylic acid scaffold is clinically validated through clidanac (TAI-284), which demonstrates anti-inflammatory activity equivalent to indomethacin . The target compound's distinct C1 gem-dimethyl and C2 ethoxy substitution pattern occupies chemical space orthogonal to clidanac's 5-cyclohexyl/6-chloro motif, enabling the construction of patent-differentiated focused libraries for cyclooxygenase (COX) inhibition or related anti-inflammatory target screening. Its intermediate LogP of 2.38 and PSA of 46.53 Ų provide a drug-like starting point that can be further optimized through aromatic ring functionalization without breaching Lipinski thresholds [1].

GPR40/FFA1 Agonist Lead Generation Exploiting the Ethoxy-Containing Indane Pharmacophore

The 3-aryl-3-ethoxypropanoic acid class, exemplified by DS-1558 (hEC50 = 3.7–5.3 nM at GPR40), has established that ethoxy-bearing carboxylic acid motifs are privileged pharmacophores for free fatty acid receptor 1 (GPR40/FFA1) agonism . The target compound embeds both the ethoxy group and the carboxylic acid within a conformationally constrained 2,3-dihydro-1H-indene framework. This cyclized topology addresses a key limitation identified in the DS-1558 optimization campaign: metabolic oxidation at the benzylic position of acyclic analogs, which the gem-dimethyl group at C1 effectively blocks [1]. Procurement enables exploration of a novel cyclized GPR40 agonist chemotype with pre-installed metabolic shielding.

Kinase Inhibitor Scaffold-Hopping from Indene-2-Carboxylic Acid FGFR1 Inhibitors to Indane-1-Carboxylic Acid Topology

The indene-carboxylic acid chemotype has validated kinase inhibition activity: methyl 1-oxo-3-phenyl-1H-indene-2-carboxylic ester inhibits FGFR1 with an IC50 of 5.1 μM . The target compound represents a scaffold-hop from the 1-oxo-indene-2-carboxylic acid series to a saturated 2,3-dihydro-indane-1-carboxylic acid topology. This shift from a planar indene to a non-planar indane core, combined with repositioning the carboxylic acid from C2 to C1, may access kinase binding conformations and selectivity profiles unavailable to the FGFR1-selective series. The compound can serve as a core scaffold for diversity-oriented synthesis targeting the kinome [1].

Physicochemical Property-Guided Building Block for CNS-Penetrant Compound Design

With a PSA of 46.53 Ų (below the 60–70 Ų threshold commonly cited for CNS penetration) and a LogP of 2.38 (within the optimal 1–3 range for blood-brain barrier permeability), the target compound possesses favorable physicochemical properties for CNS drug discovery [1]. Unlike clidanac (LogP 4.50, PSA 37.3 Ų), whose high lipophilicity increases the risk of non-specific binding and phospholipidosis , the target compound's more balanced profile reduces these liabilities. This makes it a superior starting building block for CNS-targeted programs where controlled lipophilicity is critical for avoiding off-target pharmacology.

Quote Request

Request a Quote for 2-Ethoxy-1,2-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.